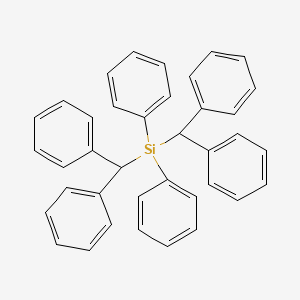
Dibenzhydryldiphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzhydryldiphenylsilane is an organosilicon compound with the molecular formula C38H32Si This compound is characterized by the presence of silicon bonded to two diphenyl groups and two benzhydryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzhydryldiphenylsilane typically involves the reaction of benzhydryl chloride with diphenylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon compound. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an inert solvent such as tetrahydrofuran (THF) or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzhydryldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond in this compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Dibenzhydryldiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of dibenzhydryldiphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, facilitating its incorporation into different chemical structures. The phenyl groups provide stability and enhance the compound’s reactivity in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Contains two phenyl groups bonded to silicon.
Benzhydrylsilane: Contains two benzhydryl groups bonded to silicon.
Triphenylsilane: Contains three phenyl groups bonded to silicon.
Uniqueness
Dibenzhydryldiphenylsilane is unique due to the presence of both diphenyl and benzhydryl groups bonded to silicon. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The compound’s unique structure allows it to participate in various chemical reactions and form stable products, distinguishing it from other similar organosilicon compounds.
Propriétés
Numéro CAS |
18891-68-4 |
|---|---|
Formule moléculaire |
C38H32Si |
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
dibenzhydryl(diphenyl)silane |
InChI |
InChI=1S/C38H32Si/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)39(35-27-15-5-16-28-35,36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,37-38H |
Clé InChI |
RNOVGPNTOKFFGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


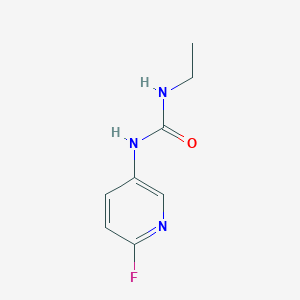
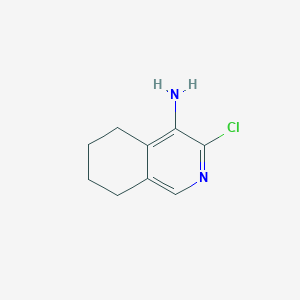
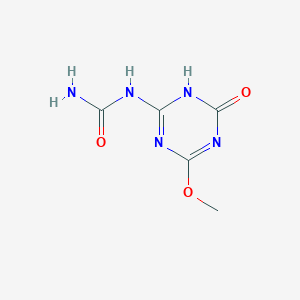
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)

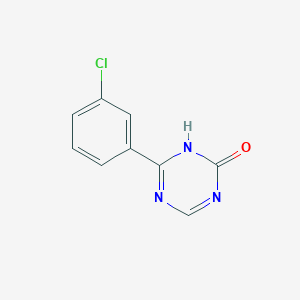
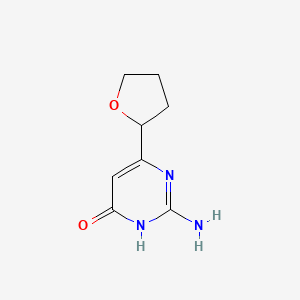


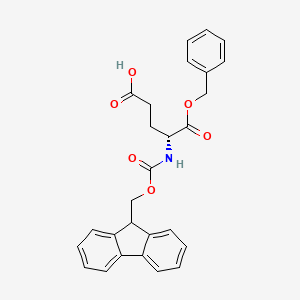
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)


